N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzohydrazide
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Overview
Description
N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the chlorobenzene moiety: Chlorination of the benzo[d]thiazole core using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperidine sulfonyl group: This step involves the reaction of the chlorinated benzo[d]thiazole with 3,5-dimethylpiperidine and a sulfonylating agent like sulfonyl chloride.
Formation of the benzohydrazide: The final step involves the reaction of the sulfonylated benzo[d]thiazole with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new drugs, particularly in the areas of anti-cancer, anti-inflammatory, or antimicrobial research.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
Benzohydrazides: Other benzohydrazide derivatives with similar structures and potential biological activities.
Benzo[d]thiazoles: Compounds containing the benzo[d]thiazole core, which are known for their diverse biological activities.
Piperidine Sulfonyl Compounds: Compounds containing the piperidine sulfonyl group, which are often used in medicinal chemistry.
Uniqueness
N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S2/c1-13-10-14(2)12-26(11-13)31(28,29)16-8-6-15(7-9-16)20(27)24-25-21-23-19-17(22)4-3-5-18(19)30-21/h3-9,13-14H,10-12H2,1-2H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLPUUZCYVGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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